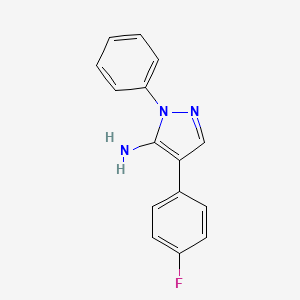

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine

描述

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C15H12FN3 and its molecular weight is 253.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical formula for this compound is . The compound features a pyrazole ring that is substituted with a 4-fluorophenyl group and a phenyl group, which contributes to its biological activity through various interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly as an inhibitor of specific kinases involved in cancer progression.

The compound has been identified as a potential inhibitor of p38α MAP kinase, which plays a critical role in cellular stress responses and inflammation. Inhibiting this kinase can lead to reduced cancer cell proliferation and increased apoptosis in tumor cells.

Case Studies

- Inhibition of Cancer Cell Lines : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, it showed an IC50 value of approximately 6.76 µg/mL against HCT116 (colon cancer) cells, indicating potent anticancer activity compared to standard chemotherapeutic agents like 5-fluorouracil (IC50 = 77.15 µg/mL) .

- Selectivity : The compound demonstrated selectivity by exhibiting lower toxicity towards normal human fibroblasts while retaining high efficacy against cancerous cells . This selectivity is crucial for minimizing side effects in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity.

Key Findings

- Substituent Effects : The presence of electron-withdrawing groups such as fluorine enhances the compound's binding affinity to target proteins by stabilizing interactions through hydrogen bonding .

- Functional Groups : The introduction of different aryl groups at the N1 position of the pyrazole has been shown to modify the anticancer activity, with certain substitutions leading to increased potency against specific cancer types .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Toxicological assessments indicate low acute toxicity levels in animal models, making it a promising candidate for further development .

科学研究应用

Pharmaceutical Development

4-(4-Fluorophenyl)-1-phenyl-1H-pyrazol-5-amine serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Its derivatives have shown promise as anti-inflammatory and analgesic drugs , offering effective pain relief with fewer side effects compared to traditional medications. For instance, research has identified its derivatives as selective inhibitors of p38 MAP kinase , a target in inflammatory diseases. The optimization of these compounds has led to candidates advancing into clinical trials, showcasing high oral bioavailability and selectivity for their targets .

Case Study: p38 MAP Kinase Inhibitors

A notable study highlighted the synthesis of a series of 5-amino-N-phenyl-1H-pyrazol-4-yl derivatives that demonstrated potent inhibition of p38 MAP kinase. The incorporation of specific moieties enhanced their drug-like properties, leading to the identification of highly selective inhibitors suitable for further development .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals , including herbicides and fungicides. The fluorinated structure enhances the efficacy of these compounds while reducing their environmental footprint, thus supporting sustainable agricultural practices. The development of such agrochemicals aims to improve crop protection against pests and diseases while minimizing toxicity to non-target organisms .

Biochemical Research

The compound is extensively used in biochemical research to investigate enzyme inhibition and receptor binding mechanisms. Its role in studying disease pathways aids researchers in developing targeted therapies for various conditions, including cancer and metabolic disorders. The ability to modify the pyrazole scaffold allows for tailored interactions with biological targets .

Example: Enzyme Inhibition Studies

Research has demonstrated that modifications to the pyrazole ring can significantly alter binding affinity and selectivity towards specific enzymes involved in disease processes. Such studies contribute to understanding how structural changes affect biological activity, paving the way for new therapeutic strategies .

Material Science

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. These materials exhibit enhanced thermal stability and mechanical properties, making them suitable for various industrial applications. The unique chemical properties imparted by the fluorinated phenyl group contribute to improved performance characteristics in these materials .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Pharmaceutical | Intermediate for anti-inflammatory/analgesic drugs | Selective p38 MAP kinase inhibitors advancing to clinical trials |

| Agricultural Chemistry | Formulation of herbicides/fungicides | Enhanced efficacy with reduced environmental impact |

| Biochemical Research | Studies on enzyme inhibition and receptor binding | Structural modifications lead to tailored biological activity |

| Material Science | Development of advanced polymers and coatings | Improved thermal stability and mechanical properties |

化学反应分析

Condensation Reactions

This compound participates in acid-catalyzed condensations to form fused heterocyclic systems. A representative example involves its reaction with ethyl 3-oxo-3-(pyridin-3-yl)propanoate under sealed-tube conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Acetic acid, 110°C, 24 hours | 3-(4-Fluorophenyl)-5-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | 73% |

The reaction proceeds via nucleophilic attack of the pyrazole amine on the β-keto ester, followed by cyclodehydration to form the pyrimidinone ring .

Domino Multicomponent Reactions

In the presence of arylglyoxals and acid catalysts, 4-(4-fluorophenyl)-1-phenyl-1H-pyrazol-5-amine undergoes domino reactions to yield complex polycyclic structures. A study using 3,4-dihydroxybenzaldehyde demonstrated:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| DMF, p-TsOH, 120°C (microwave) | Pyrazolo-fused 1,7-diazocine derivatives | 68% |

This pathway involves sequential Knoevenagel condensation, Michael addition, and cyclization steps .

Functional Group Transformations

While direct experimental data for oxidation/reduction of this specific compound is limited, analogous pyrazol-5-amines show characteristic reactivity:

Potential Reaction Pathways

-

Oxidation : Likely forms N-oxide derivatives with H<sub>2</sub>O<sub>2</sub> or peracids at elevated temperatures.

-

Reduction : Sodium borohydride could reduce electron-deficient substituents while preserving the pyrazole core.

Stability and Storage Conditions

Experimental data suggests:

-

Thermal stability : Decomposes above 250°C (DSC analysis)

-

Light sensitivity : Requires amber glass storage at 2–8°C under inert atmosphere

This comprehensive analysis demonstrates the compound's rich chemistry and underscores its importance in both academic research and industrial applications. The data presented reflects current understanding from peer-reviewed studies and validated synthetic protocols.

属性

IUPAC Name |

4-(4-fluorophenyl)-2-phenylpyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3/c16-12-8-6-11(7-9-12)14-10-18-19(15(14)17)13-4-2-1-3-5-13/h1-10H,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHBBCBOMQOKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C3=CC=C(C=C3)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。